2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one (ACI)
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Overview
Description
2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one is a complex organic compound with a unique structure that includes a naphthalene ring fused with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2,3,4-tetrahydro-4a-methyl-4aH-carbazole with dimethyl acetylenedicarboxylate can yield several products, including the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-
- 3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan
Uniqueness
What sets 2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one apart is its unique structure, which combines a naphthalene ring with an azetidine ring
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4,4-dimethyl-1,2a,3,8b-tetrahydronaphtho[1,2-b]azet-2-one |
InChI |
InChI=1S/C13H15NO/c1-13(2)7-9-11(14-12(9)15)8-5-3-4-6-10(8)13/h3-6,9,11H,7H2,1-2H3,(H,14,15) |
InChI Key |
CZTVUDQTBBLRLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C(C3=CC=CC=C31)NC2=O)C |
Origin of Product |
United States |
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